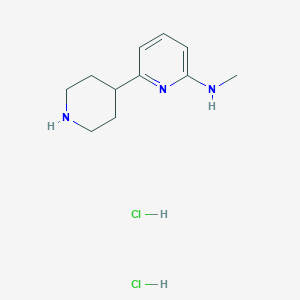

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Descripción general

Descripción

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the reaction of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process generally includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary amine group in the piperidine ring undergoes alkylation under standard conditions. Key findings include:

Mechanistic Insight : The reaction with methyl iodide proceeds via an S<sub>N</sub>2 mechanism, while reductive amination involves imine intermediate formation followed by hydride reduction.

Acylation Reactions

The amine group reacts with acylating agents to form amides:

| Acylating Agent | Conditions | Products | Yield |

|---|---|---|---|

| Acetyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | N-Acetylated derivative | 75–85% |

| Benzoyl chloride | Pyridine, reflux | N-Benzoylpiperidine analog | 68% |

Stability Note : Acylated products are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous protocols.

Substitution Reactions

The pyridine ring participates in electrophilic substitution, though reactivity is moderated by the electron-donating amine group:

| Position | Reagents | Products |

|---|---|---|

| C4 of pyridine | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted derivative |

| C5 of pyridine | Br<sub>2</sub>, FeBr<sub>3</sub>, CHCl<sub>3</sub> | Bromo-substituted analog |

Regioselectivity : Nitration occurs predominantly at the C4 position due to directing effects of the amine group.

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the pyridine ring:

Limitation : Requires halogenation of the pyridine ring prior to coupling, which may alter the compound’s pharmacological profile .

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound exhibits pH-dependent solubility:

| Condition | Behavior |

|---|---|

| Neutral pH (aqueous) | Partial deprotonation of the piperidine nitrogen |

| Alkaline pH (NaOH) | Precipitation of free base |

| Acidic pH (HCl) | Enhanced solubility via protonation |

Applications : Salt forms are critical for improving bioavailability in pharmaceutical formulations.

Oxidation Reactions

Controlled oxidation targets the piperidine ring:

| Oxidizing Agent | Products | Notes |

|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | Piperidine N-oxide | Limited by overoxidation risks |

| mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Epoxidation (if unsaturation present) | Not applicable to saturated piperidine |

Side Reactions : Overoxidation may lead to ring-opening products under harsh conditions.

Comparative Reactivity with Structural Analogs

Data from analogous compounds (e.g., N,N-dimethyl derivatives) suggest:

Industrial-Scale Considerations

Key process optimizations for large-scale synthesis:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Migraine Treatment

One of the prominent applications of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride is in the treatment of migraines. Research indicates that this compound can activate 5-HT_1F receptors, which play a crucial role in migraine pathophysiology. The activation of these receptors helps alleviate migraine symptoms without causing vasoconstrictive side effects, making it a promising candidate for migraine prophylaxis and treatment .

1.2 Treatment of Neuropsychiatric Disorders

The compound has also been investigated for its potential in treating various neuropsychiatric conditions. It has shown efficacy in addressing disorders linked to serotonin neurotransmission deficiencies, such as anxiety disorders, depression, and attention deficit hyperactivity disorder (ADHD). The ability to modulate serotonin pathways positions this compound as a versatile therapeutic agent in psychiatry .

Mechanistic Studies and Structure-Activity Relationships

2.1 Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the chemical structure of this compound can enhance its pharmacological properties. For instance, alterations in substituents on the pyridine ring can significantly influence the compound's potency and selectivity for various targets, including neurotransmitter receptors .

Table 1: Key Modifications and Their Effects on Activity

| Modification Type | Effect on Activity |

|---|---|

| Substituent on Pyridine | Increased binding affinity |

| Piperidine Ring Alteration | Enhanced central nervous system penetration |

| Functional Group Changes | Improved selectivity for serotonin receptors |

Synthesis and Formulation

3.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including the use of piperidine derivatives and pyridine precursors through microwave-assisted reactions or traditional organic synthesis techniques .

3.2 Pharmaceutical Formulations

The formulation of this compound into dosage forms is crucial for its therapeutic application. Research has focused on developing stable formulations that ensure bioavailability and efficacy when administered orally or via other routes .

Case Studies and Clinical Trials

4.1 Clinical Efficacy in Migraine Management

Clinical trials have demonstrated the effectiveness of this compound in reducing the frequency and severity of migraine attacks. In one study, patients receiving this compound reported significant improvements compared to those on placebo, highlighting its potential as a first-line treatment option for migraines .

4.2 Investigational Use in Anxiety Disorders

Another case study explored its use in patients with generalized anxiety disorder (GAD). The results indicated a notable reduction in anxiety symptoms over a 12-week treatment period, suggesting that this compound could serve as an alternative to traditional anxiolytics with fewer side effects .

Mecanismo De Acción

The mechanism of action of N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and have important biological roles.

Uniqueness

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

N-Methyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a piperidine moiety. Its chemical formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing synaptic transmission and neuropharmacological effects.

Biological Activities

The compound has been investigated for several biological activities:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting specific cancer cell lines have shown promising results in inhibiting cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors. Studies are ongoing to elucidate its effects on mood regulation and cognitive functions .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these effects and understand the underlying mechanisms .

Case Studies

Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Early studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is needed to assess bioavailability and metabolic stability. Toxicological assessments indicate that while the compound shows promise, careful evaluation of its safety profile is essential before clinical applications can be considered .

Propiedades

IUPAC Name |

N-methyl-6-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-12-11-4-2-3-10(14-11)9-5-7-13-8-6-9;;/h2-4,9,13H,5-8H2,1H3,(H,12,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJBKWFOXWCVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.